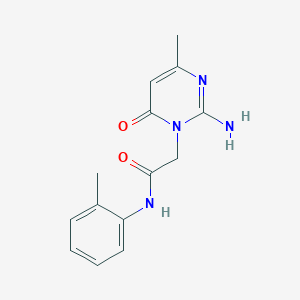![molecular formula C17H13Cl2N3O2 B6491376 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 891135-26-5](/img/structure/B6491376.png)
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (NDPO) is a chemical compound that has been studied for its potential applications in scientific research. NDPO has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide:
Antimicrobial Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide: has shown significant potential as an antimicrobial agent. Research indicates that this compound exhibits strong inhibitory effects against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . Its mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.
Antifungal Properties
In addition to its antibacterial capabilities, this compound has demonstrated antifungal activity. Studies have found that it can effectively inhibit the growth of several pathogenic fungi, making it a promising candidate for the development of new antifungal medications . The compound interferes with the fungal cell membrane integrity, causing cell leakage and death.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide . It has been observed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease.
Anticancer Activity
This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies suggest that it can trigger cell death in various cancer cell lines, including breast, lung, and colon cancers . The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture as a pesticide. Its antimicrobial and antifungal properties can be harnessed to protect crops from various pathogens. Additionally, its low toxicity to non-target organisms makes it an environmentally friendly option for pest control.
These diverse applications highlight the significant potential of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Antimicrobial Activity Antifungal Properties Anti-inflammatory Effects Anticancer Activity : Antioxidant Properties : Neuroprotective Effects : Antiviral Activity : Agricultural Applications
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-9-3-4-11(7-10(9)2)15(23)20-17-22-21-16(24-17)13-8-12(18)5-6-14(13)19/h3-8H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYZMDNHUWGHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6491298.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6491311.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6491313.png)
![2-(2,4-dichlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B6491318.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6491325.png)
![4-butoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491330.png)
![5-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6491333.png)
![3-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6491341.png)
![3,5-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491347.png)
![2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6491351.png)
![3-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491361.png)
![4-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6491371.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B6491389.png)